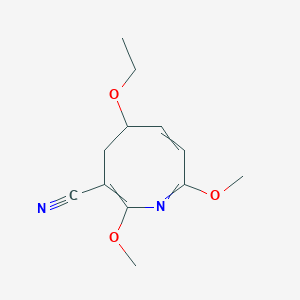
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its azocine ring, which is a type of heterocyclic compound containing nitrogen. The presence of ethoxy and methoxy groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile involves several steps, typically starting with the formation of the azocine ring. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of precursors that can form the azocine ring through intramolecular cyclization.
Substitution Reactions: Introduction of ethoxy and methoxy groups can be achieved through substitution reactions using appropriate reagents.
Industrial Production: Industrial methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are commonly used.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.
Scientific Research Applications
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile can be compared with other similar compounds, such as:
Azocine Derivatives: Compounds with similar azocine rings but different substituents.
Ethoxy and Methoxy Compounds: Compounds with ethoxy and methoxy groups but different core structures.
Similar compounds include:
- 5-Methoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile
- 5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carboxylate
Properties
CAS No. |
501955-73-3 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-10-5-6-11(15-2)14-12(16-3)9(7-10)8-13/h5-6,10H,4,7H2,1-3H3 |
InChI Key |
MTWMIBBVUBOTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=C(N=C(C=C1)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















